|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[C:13](O)=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].CN1CCOCC1.Cl[C:24]([O:26][CH2:27]C(C)C)=[O:25].[N+](=C)=[N-]>C1COCC1>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[CH2:13][C:24]([O:26][CH3:27])=[O:25])=[O:7])([CH3:2])([CH3:3])[CH3:4]
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CCC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
6.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCOCC1
|
|
Name
|
|
|
Quantity
|
6.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=[N-])=C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at same temperature for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
STIRRING
|
|
Details
|
to stir at rt overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
Excess diazomethane was quenched with acetic acid (15 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in ether
|
|
Type
|
WASH
|
|
Details
|
washed with water and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in methanol (100 mL)
|
|
Type
|
ADDITION
|
|
Details
|
Ag2O (5.5 g) was added portion-wise at ice-cold conditions
|
|
Type
|
STIRRING
|
|
Details
|
to stir at rt for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
ADDITION
|
|
Details
|
Chloroform was added
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite® reagent
|
|
Type
|
WASH
|
|
Details
|
washed with methanol
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
the crude material was purified by chromatography on silica-gel (230-400 mesh)
|
|
Type
|
WASH
|
|
Details
|
eluting with 1-5% of ethyl acetate-hexane
|
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[C:13](O)=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].CN1CCOCC1.Cl[C:24]([O:26][CH2:27]C(C)C)=[O:25].[N+](=C)=[N-]>C1COCC1>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[CH2:13][C:24]([O:26][CH3:27])=[O:25])=[O:7])([CH3:2])([CH3:3])[CH3:4]
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CCC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
6.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCOCC1
|
|
Name
|
|
|
Quantity
|
6.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=[N-])=C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at same temperature for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
STIRRING
|
|
Details
|
to stir at rt overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
Excess diazomethane was quenched with acetic acid (15 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in ether
|
|
Type
|
WASH
|
|
Details
|
washed with water and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in methanol (100 mL)
|
|
Type
|
ADDITION
|
|
Details
|
Ag2O (5.5 g) was added portion-wise at ice-cold conditions
|
|
Type
|
STIRRING
|
|
Details
|
to stir at rt for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
ADDITION
|
|
Details
|
Chloroform was added
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite® reagent
|
|
Type
|
WASH
|
|
Details
|
washed with methanol
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
the crude material was purified by chromatography on silica-gel (230-400 mesh)
|
|
Type
|
WASH
|
|
Details
|
eluting with 1-5% of ethyl acetate-hexane
|
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[C:13](O)=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].CN1CCOCC1.Cl[C:24]([O:26][CH2:27]C(C)C)=[O:25].[N+](=C)=[N-]>C1COCC1>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[CH2:13][C:24]([O:26][CH3:27])=[O:25])=[O:7])([CH3:2])([CH3:3])[CH3:4]
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CCC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
6.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCOCC1
|
|
Name
|
|
|
Quantity
|
6.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=[N-])=C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at same temperature for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
STIRRING
|
|
Details
|
to stir at rt overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
Excess diazomethane was quenched with acetic acid (15 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in ether
|
|
Type
|
WASH
|
|
Details
|
washed with water and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in methanol (100 mL)
|
|
Type
|
ADDITION
|
|
Details
|
Ag2O (5.5 g) was added portion-wise at ice-cold conditions
|
|
Type
|
STIRRING
|
|
Details
|
to stir at rt for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
ADDITION
|
|
Details
|
Chloroform was added
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite® reagent
|
|
Type
|
WASH
|
|
Details
|
washed with methanol
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
the crude material was purified by chromatography on silica-gel (230-400 mesh)
|
|
Type
|
WASH
|
|
Details
|
eluting with 1-5% of ethyl acetate-hexane
|
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |